2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid
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Overview
Description
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid is a complex organic compound with the molecular formula C21H21NO4S and a molecular weight of 383.46 g/mol . This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiomorpholine ring, and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring and the introduction of the Fmoc group. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring.
Introduction of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the thiomorpholine ring to form the acetic acid moiety.
Chemical Reactions Analysis
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the thiomorpholine ring and acetic acid moiety contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid can be compared with other similar compounds, such as:
Fmoc-Gly-Gly-OH: This compound also contains an Fmoc group and is used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative used in the synthesis of complex peptides.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: A similar compound with an Fmoc group and an isobutyric acid moiety.
The uniqueness of this compound lies in its combination of the Fmoc group with the thiomorpholine ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-20(24)11-14-13-27-10-9-22(14)21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSIZZDXLAUPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521047-51-7 |
Source
|
Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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